Arisugacin H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Arisugacin H is a natural product found in Penicillium with data available.

Scientific Research Applications

Key Findings and Research Insights

- Inhibitory Potency : Arisugacin H has demonstrated an IC50 value greater than 100 nM against AChE, indicating its moderate inhibitory strength compared to other arisugacins like A and B, which show IC50 values as low as 1 nM . This suggests that while this compound is less potent than some of its relatives, it may still play a role in therapeutic strategies.

- Selectivity : The selectivity of this compound for AChE over butyrylcholinesterase (BuChE) is significant. This selectivity can minimize side effects associated with non-specific cholinesterase inhibitors, which often lead to undesirable outcomes due to off-target effects .

- Mechanism of Action : Computational studies suggest that this compound may function as a dual binding site inhibitor of AChE, potentially allowing for a more effective modulation of cholinergic activity. This dual binding could enhance its therapeutic efficacy by targeting multiple sites on the enzyme .

Table 1: Comparative Inhibitory Potencies of Arisugacins

| Compound | IC50 (nM) | Selectivity Ratio (AChE/BuChE) |

|---|---|---|

| Arisugacin A | 0.001 | High |

| Arisugacin B | 0.0076 | High |

| Arisugacin C | 0.0068 | High |

| This compound | >100 | Moderate |

This table highlights the varying potencies and selectivity profiles among different arisugacins, emphasizing the unique position of this compound within this family.

Therapeutic Implications

Given its properties, this compound could be explored further in clinical settings for the following applications:

- Alzheimer’s Disease Treatment : By enhancing acetylcholine levels through selective inhibition of AChE, this compound may help alleviate symptoms associated with cholinergic deficits in Alzheimer's patients.

- Neuroprotective Strategies : The potential neuroprotective effects associated with slower reversible inhibition could lead to new therapeutic strategies that not only address symptomatic relief but also target underlying neurodegenerative processes .

Q & A

Basic Research Questions

Q. How is Arisugacin H structurally characterized, and what analytical techniques are essential for confirming its identity and purity?

- Methodological Answer : this compound is characterized using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) resolves its carbon skeleton and functional groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and formula (C₂₈H₃₂O₈, MW 496.21). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, ensuring ≥95% purity. Solubility profiles (e.g., in MeOH, CHCl₃) and melting point analysis further validate physical properties .

Q. What standardized assays are used to evaluate this compound’s inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?

- Methodological Answer : The Ellman assay is the gold standard for measuring AChE/BuChE inhibition. Key steps include:

- Preparing enzyme solutions (e.g., electric eel AChE, horse serum BuChE) and substrate (acetylthiocholine iodide).

- Pre-incubating this compound with the enzyme, followed by substrate addition.

- Quantifying thiocholine production via reaction with DTNB (5,5’-dithiobis-2-nitrobenzoic acid) at 412 nm.

- IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism). Note: this compound exhibits high selectivity (IC₅₀ = 1 nM for AChE vs. >18,000 nM for BuChE) .

Q. How can researchers ensure reproducibility in this compound-related studies?

- Methodological Answer : Follow NIH guidelines for preclinical research reporting:

- Document detailed synthesis protocols (reagents, reaction conditions, yields).

- Include raw spectral data (NMR, HRMS) in supplementary materials.

- Specify enzyme assay conditions (pH, temperature, substrate concentrations).

- Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental transparency .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Two synthetic routes are documented:

- Route 1 (Ōmura et al.) : Uses m-CPBA (meta-chloroperbenzoic acid) for epoxidation and MoO₃ for oxidation, achieving 1.5% yield over 18 steps.

- Route 2 (Kuno et al.) : Modifies catalysts and purification steps (e.g., silica gel chromatography with gradient elution), improving yield to 73%. Key variables include solvent polarity (toluene vs. DCM) and temperature control during ring-closing steps .

Q. How do computational studies (e.g., molecular docking, MD simulations) elucidate this compound’s dual-binding mechanism with AChE?

- Methodological Answer :

- Ligand Docking : Use software like AutoDock Vina to model binding in AChE’s catalytic active site (CAS) and peripheral anionic site (PAS).

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess hydrogen bonding (e.g., Tyr337, Trp286) and hydrophobic interactions.

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities. Results suggest covalent inhibition at CAS and non-competitive inhibition at PAS, linking to anti-amyloid effects .

Q. How should researchers address contradictions in reported IC₅₀ values for this compound across studies?

- Methodological Answer : Conduct a meta-analysis with the following steps:

- Compare assay conditions (e.g., enzyme sources, substrate concentrations).

- Normalize data using standardized controls (e.g., donepezil as a positive control).

- Apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers.

- Replicate experiments under harmonized protocols to resolve discrepancies .

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound’s neuroprotective effects?

- Methodological Answer : Use the PICO framework:

- Population : In vitro neuronal models (e.g., SH-SY5Y cells) or transgenic AD mice.

- Intervention : this compound at varying doses (1–100 nM).

- Comparison : Donepezil or galantamine.

- Outcome : Aβ aggregation reduction (Thioflavin T assay) or synaptic marker upregulation (Western blot).

- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions .

Q. How can dual-binding site inhibitors like this compound be designed to enhance both AChE inhibition and Aβ anti-aggregation effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the terpenoid core to enhance PAS affinity (e.g., introduce sulfonate groups).

- Bivalent Ligand Design : Synthesize dimers linking CAS- and PAS-targeting moieties.

- In Silico Screening : Use ZINC15 or ChEMBL databases to identify analogs with improved binding kinetics .

Q. What in vivo and in vitro models are most appropriate for validating this compound’s therapeutic potential in Alzheimer’s disease?

- Methodological Answer :

- In Vitro : Primary cortical neurons treated with Aβ₂₅–₃₅ to assess neurotoxicity rescue (MTT assay).

- In Vivo : APP/PS1 transgenic mice (age 6–8 months) administered this compound (1 mg/kg/day) for 12 weeks. Endpoints include Morris water maze performance and Aβ plaque burden (immunohistochemistry) .

Q. How can researchers leverage literature review tools to identify gaps in this compound’s mechanistic studies?

- Methodological Answer :

- Systematic Reviews : Use PubMed/MEDLINE with MeSH terms (“this compound” AND “AChE inhibitor” AND “Alzheimer’s”).

- Citation Tracking : Tools like Web of Science or Scopus map influential studies.

- Content Analysis : Categorize findings into themes (e.g., synthesis, pharmacology, computational modeling) to highlight understudied areas (e.g., in vivo pharmacokinetics) .

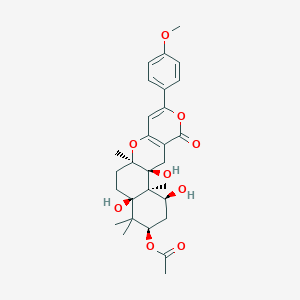

Properties

Molecular Formula |

C29H36O9 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

[(1S,2S,3S,5R,7R,10R)-1,3,7-trihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-16-oxo-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate |

InChI |

InChI=1S/C29H36O9/c1-16(30)36-23-14-22(31)27(5)28(33,25(23,2)3)12-11-26(4)29(27,34)15-19-21(38-26)13-20(37-24(19)32)17-7-9-18(35-6)10-8-17/h7-10,13,22-23,31,33-34H,11-12,14-15H2,1-6H3/t22-,23+,26+,27-,28+,29+/m0/s1 |

InChI Key |

IEHWJHMZQDRWLL-SAQJKEKHSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]([C@]2([C@](C1(C)C)(CC[C@@]3([C@@]2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C)O |

Canonical SMILES |

CC(=O)OC1CC(C2(C(C1(C)C)(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C)O |

Synonyms |

arisugacin H |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.